molecular formula C25H23N3O4S2 B11285849 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

Cat. No.: B11285849
M. Wt: 493.6 g/mol
InChI Key: BPSFPQZXGNNTCD-UHFFFAOYSA-N
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Description

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzodioxole moiety with a thienopyrimidine core, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and thienopyrimidine intermediates. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds between the aromatic rings

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide apart from similar compounds is its unique combination of a benzodioxole moiety with a thienopyrimidine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H23N3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C25H23N3O4S2/c29-22(26-11-4-7-17-5-2-1-3-6-17)15-34-25-27-19-10-12-33-23(19)24(30)28(25)14-18-8-9-20-21(13-18)32-16-31-20/h1-3,5-6,8-10,12-13H,4,7,11,14-16H2,(H,26,29)

InChI Key

BPSFPQZXGNNTCD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N=C3SCC(=O)NCCCC5=CC=CC=C5

Origin of Product

United States

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